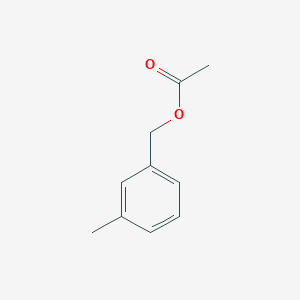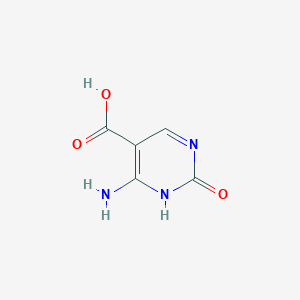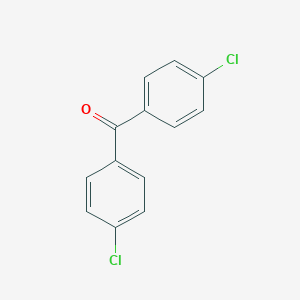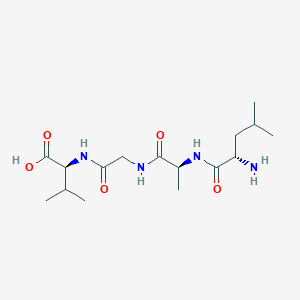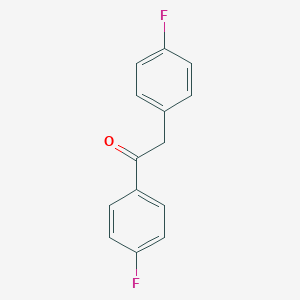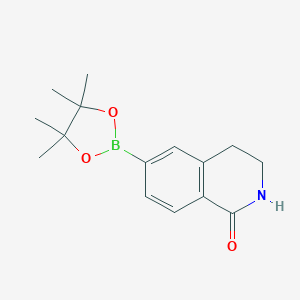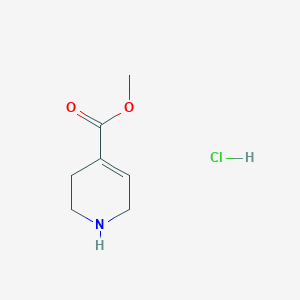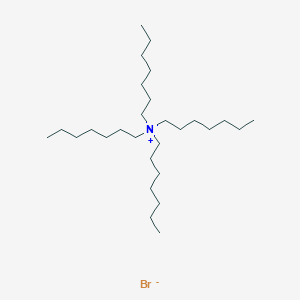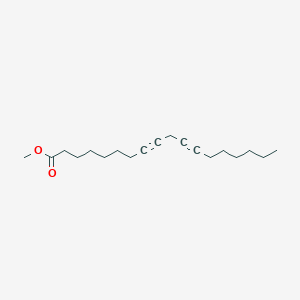
Methyl 8,11-octadecadiynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8,11-octadecadiynoate (MOOD) is an organic compound that belongs to the group of fatty acid methyl esters. It is a colorless, odorless, and tasteless liquid that is widely used in scientific research. MOOD is a versatile compound that has several applications in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of Methyl 8,11-octadecadiynoate is not fully understood, but it is believed to interact with the hydrophobic core of biological membranes. Methyl 8,11-octadecadiynoate can insert itself into the lipid bilayer, which can lead to changes in membrane structure and function. Methyl 8,11-octadecadiynoate has also been shown to affect the activity of membrane-bound enzymes and ion channels.
Biochemical and Physiological Effects:
Methyl 8,11-octadecadiynoate has several biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to affect the activity of several enzymes involved in lipid metabolism, including acyl-CoA synthetase and fatty acid desaturase. Methyl 8,11-octadecadiynoate has also been shown to modulate the activity of ion channels, including voltage-gated K+ channels and TRP channels. In addition, Methyl 8,11-octadecadiynoate can affect the fluidity and permeability of biological membranes, which can have significant implications for cellular function.
Advantages and Limitations for Lab Experiments
Methyl 8,11-octadecadiynoate has several advantages as a tool for scientific research. It is a relatively simple compound that is easy to synthesize and purify. Methyl 8,11-octadecadiynoate is also stable and can be stored for extended periods without degradation. However, Methyl 8,11-octadecadiynoate also has limitations. It is a model compound that may not fully represent the complexity of biological membranes. In addition, Methyl 8,11-octadecadiynoate can have non-specific effects on cellular function, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on Methyl 8,11-octadecadiynoate. One area of interest is the development of new synthetic methods for Methyl 8,11-octadecadiynoate and related compounds. Another area of interest is the investigation of the physiological and pathological roles of fatty acids in cellular function. Finally, there is a need for further research to understand the mechanism of action of Methyl 8,11-octadecadiynoate and related compounds, which could lead to the development of new therapeutic agents.
Conclusion:
Methyl 8,11-octadecadiynoate is a versatile compound that has several applications in scientific research. It is a model compound that is widely used to investigate the biochemical and physiological effects of fatty acids. Methyl 8,11-octadecadiynoate has several advantages as a tool for scientific research, but it also has limitations. Further research is needed to fully understand the mechanism of action of Methyl 8,11-octadecadiynoate and related compounds, which could lead to the development of new therapeutic agents.
Synthesis Methods
Methyl 8,11-octadecadiynoate can be synthesized by the reaction of 8,11-octadecadiynoic acid and methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation. The yield of Methyl 8,11-octadecadiynoate is typically high, and the purity can be further improved by recrystallization.
Scientific Research Applications
Methyl 8,11-octadecadiynoate is widely used in scientific research as a tool to investigate the biochemical and physiological effects of fatty acids. It is commonly used as a model compound to study the interaction of fatty acids with biological membranes. Methyl 8,11-octadecadiynoate has been shown to affect the fluidity and permeability of membranes, which can have significant implications for cellular function.
properties
CAS RN |
18202-23-8 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-8,11-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-7,10,13-18H2,1-2H3 |
InChI Key |
PTNIMRRTTQLUQW-UHFFFAOYSA-N |
SMILES |
CCCCCCC#CCC#CCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCCC#CCC#CCCCCCCC(=O)OC |
synonyms |
8,11-Octadecadiynoic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



